4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide

Catalog No.
S11501947
CAS No.
M.F
C11H13N3OS
M. Wt
235.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohy...

Product Name

4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide

IUPAC Name

4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carbohydrazide

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

InChI

InChI=1S/C11H13N3OS/c1-7-8(2)16-11(9(7)10(15)13-12)14-5-3-4-6-14/h3-6H,12H2,1-2H3,(H,13,15)

InChI Key

KFBNGLIIGYSOMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NN)N2C=CC=C2)C

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide is a heterocyclic compound characterized by a thiophene ring substituted with a pyrrole moiety and a carbohydrazide functional group. Its molecular formula is C11H14N2SC_{11}H_{14}N_2S with a molecular weight of approximately 222.31 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.

The chemical reactivity of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide can be attributed to its functional groups. The carbohydrazide group can undergo hydrolysis to yield the corresponding carboxylic acid, while the thiophene ring can participate in electrophilic aromatic substitution reactions. Additionally, the compound may engage in condensation reactions, particularly with aldehydes or ketones, to form more complex structures.

Research into the biological activity of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide has indicated potential antimicrobial and anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit bacterial growth and modulate inflammatory responses, suggesting that this compound could exhibit similar therapeutic effects.

Synthesis of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide typically involves the following steps:

  • Formation of Thiophene Ring: The thiophene core can be synthesized through cyclization reactions involving appropriate precursors under acidic conditions.
  • Pyrrole Introduction: The pyrrole moiety is introduced via a condensation reaction between a suitable amine and a carbonyl compound.
  • Carbohydrazide Formation: The carbohydrazide group is formed through the reaction of hydrazine with the corresponding carboxylic acid derivative.

These steps may vary based on specific laboratory conditions and desired yields.

4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide has several potential applications:

  • Medicinal Chemistry: As a lead compound for developing new antimicrobial and anti-inflammatory agents.
  • Material Science: Utilized in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
  • Chemical Research: Acts as a building block for synthesizing more complex heterocyclic compounds.

Interaction studies involving 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways related to inflammation and infection. Further research is needed to elucidate its mechanism of action and specificity toward particular targets.

Several compounds share structural similarities with 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide, including:

Compound NameMolecular FormulaNotable Features
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acidC11H11NO2SC_{11}H_{11}NO_2SContains a carboxylic acid instead of carbohydrazide; studied for similar biological activities .
5-Isopropyl-4-methyl-2-(1H-pyrrol-1-YL)thiophene-3-carboxylic acidC12H14N2O2SC_{12}H_{14}N_2O_2SFeatures an isopropyl group; potential applications in drug development.
2-(2,5-Dimethylpyrrol-1-yl)thiopheneC11H13NC_{11}H_{13}NLacks the carbohydrazide functionality; primarily studied for electronic properties .

The uniqueness of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide lies in its combination of the thiophene and pyrrole rings along with the carbohydrazide group, which may confer distinct biological activities compared to its analogs.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

235.07793322 g/mol

Monoisotopic Mass

235.07793322 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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